Cas no 2229568-19-6 (2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)

2-Methyl-4-(1,2-oxazol-3-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a methyl-substituted butanoic acid backbone linked to a 1,2-oxazole ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The oxazole moiety enhances its versatility as a building block for biologically active compounds, while the carboxylic acid group allows for further functionalization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability and compatibility with common synthetic methodologies further underscore its value as an intermediate in organic synthesis.
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid structure
2229568-19-6 structure
商品名:2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
CAS番号:2229568-19-6
MF:C8H11NO3
メガワット:169.177842378616
CID:6191228
PubChem ID:165685001

2-methyl-4-(1,2-oxazol-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
    • 2229568-19-6
    • EN300-1808583
    • インチ: 1S/C8H11NO3/c1-6(8(10)11)2-3-7-4-5-12-9-7/h4-6H,2-3H2,1H3,(H,10,11)
    • InChIKey: OZSYEOYREMKXEF-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)CCC1C=CON=1)=O

計算された属性

  • せいみつぶんしりょう: 169.07389321g/mol
  • どういたいしつりょう: 169.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-methyl-4-(1,2-oxazol-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1808583-0.05g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
0.05g
$948.0 2023-09-19
Enamine
EN300-1808583-0.1g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
0.1g
$993.0 2023-09-19
Enamine
EN300-1808583-2.5g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
2.5g
$2211.0 2023-09-19
Enamine
EN300-1808583-0.25g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
0.25g
$1038.0 2023-09-19
Enamine
EN300-1808583-5.0g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
5g
$4557.0 2023-06-02
Enamine
EN300-1808583-10g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
10g
$4852.0 2023-09-19
Enamine
EN300-1808583-0.5g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
0.5g
$1084.0 2023-09-19
Enamine
EN300-1808583-10.0g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
10g
$6758.0 2023-06-02
Enamine
EN300-1808583-1.0g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
1g
$1572.0 2023-06-02
Enamine
EN300-1808583-1g
2-methyl-4-(1,2-oxazol-3-yl)butanoic acid
2229568-19-6
1g
$1129.0 2023-09-19

2-methyl-4-(1,2-oxazol-3-yl)butanoic acid 関連文献

2-methyl-4-(1,2-oxazol-3-yl)butanoic acidに関する追加情報

2-Methyl-4-(1,2-Oxazol-3-yl)Butanoic Acid: A Comprehensive Overview

The compound with CAS No. 2229568-19-6, commonly referred to as 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a butanoic acid backbone with a substituted oxazole ring. The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, plays a crucial role in the compound's chemical reactivity and biological activity.

Recent studies have highlighted the potential of 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid as a promising candidate in drug discovery. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a valuable tool in the development of novel therapeutic agents. For instance, researchers have explored its potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways implicated in diseases like cancer and inflammation.

The synthesis of 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid involves a multi-step process that typically begins with the preparation of the oxazole ring. This is often achieved through cyclization reactions involving aldehydes or ketones and an amine or hydroxylamine derivative. The subsequent functionalization of the oxazole ring to introduce the butanoic acid group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

In terms of physical properties, 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility increases in organic solvents such as dichloromethane and ethyl acetate, which is advantageous for its use in various chemical reactions and formulations. The compound's stability under different storage conditions has also been thoroughly investigated, with results indicating that it remains stable for extended periods when stored in dry conditions away from light.

The biological activity of 2-methyl-4-(1,2-oxazol-3-yl)butanoic acid has been extensively studied using in vitro and in vivo models. Preclinical studies have demonstrated its potent anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, the compound has shown promise as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress in cellular systems.

One of the most exciting developments involving 2-methyl-4-(1,2-oxazol-3-yL)butanoic acid is its potential application in cancer therapy. Researchers have discovered that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway. Furthermore, its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects has positioned it as a potential candidate for combination therapy.

In conclusion, 2-methyl4(1 ̃ ̃ ̃ ̃ , , oxazol - yl ) butanoic acid (CAS No. 2229568 - 19 -6 ) is a versatile compound with significant potential in multiple areas of research and application. Its unique chemical structure, coupled with its promising biological activities, continues to drive interest among scientists and pharmaceutical developers alike. As ongoing studies uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make a meaningful impact on the field of medicine.

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